molecular formula C10H9NO2S B8637186 Methyl 4-Methylbenzothiazole-5-carboxylate

Methyl 4-Methylbenzothiazole-5-carboxylate

Cat. No. B8637186
M. Wt: 207.25 g/mol
InChI Key: VGRPVRYTAIZMTP-UHFFFAOYSA-N
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Patent
US06541423B1

Procedure details

16.6 g of methyl 4-methylbenzothiazole-5-carboxylate (0.08 mol) were dissolved in 280 ml of 5% strength aqueous potassium hydroxide solution and heated at reflux for 2.5 h. After cooling, the mixture was acidified using phosphoric acid. The product was filtered off and subsequently dried.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][C:3]=1[C:11]([O:13]C)=[O:12].P(=O)(O)(O)O>[OH-].[K+]>[CH3:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][C:3]=1[C:11]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
CC1=C(C=CC2=C1N=CS2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
subsequently dried

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC2=C1N=CS2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.